molecular formula C25H21FN2O5S B2643864 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898454-31-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2643864
CAS No.: 898454-31-4
M. Wt: 480.51
InChI Key: FWXNMNNUVLKCBS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a benzodioxole-substituted acetamide backbone linked to a sulfonylated indole core. This compound’s synthesis involves reductive amination with sodium triacetoxyborohydride, followed by purification via column chromatography .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c26-20-7-3-1-5-18(20)15-34(30,31)24-13-28(21-8-4-2-6-19(21)24)14-25(29)27-12-17-9-10-22-23(11-17)33-16-32-22/h1-11,13H,12,14-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNMNNUVLKCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the indole core using 2-fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzodioxole Group: The benzodioxole moiety is introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with the intermediate compound.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole and fluorobenzyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acylating Agents: Acetic anhydride, acetyl chloride.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indole and benzodioxole rings.

    Reduction Products: Reduced forms of any nitro or carbonyl groups.

    Substitution Products: Substituted derivatives at the benzodioxole and fluorobenzyl positions.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect ion channel function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Key Features :

The target compound’s indole core is functionalized with a 3-((2-fluorobenzyl)sulfonyl) group. Comparisons with other indole derivatives highlight how substituent variations impact physicochemical and pharmacological properties.

Compound Name Indole Substituent Core Structure Molecular Formula Key Properties/Activity Reference
Target Compound 3-((2-fluorobenzyl)sulfonyl) Indole-acetamide C24H18FN2O5S Not specified in evidence
C26 () 5-bromothiophene Indole-acetamide C26H22BrN2O4S Synthesized via reductive amination (58 mg yield)
SW-C165 () 2-bromobenzyl Indole-acetamide C24H20BrN2O4 Purified via column chromatography (37 mg yield)
N-(1,3-benzodioxol-5-yl)-2-((2-phenyl-1H-indol-3-yl)thio)acetamide () 3-sulfanyl (thioether) Indole-acetamide C24H19N2O3S2 Sulfanyl group may enhance metabolic stability
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-formylindol-1-yl)acetamide () 3-formyl Indole-acetamide C19H15N2O4 Aldehyde group enables further derivatization

Analysis :

  • Sulfonyl vs. In contrast, the sulfanyl (-S-) group in ’s compound may reduce oxidative metabolism, enhancing half-life .
  • Halogenated Substituents : SW-C165 (2-bromobenzyl) and C26 (5-bromothiophene) exhibit bulkier halogenated groups, which may influence steric interactions in biological targets .
  • Formyl Group : The 3-formyl substituent in ’s compound allows for conjugation or Schiff base formation, a feature absent in the target compound .

Analogues with Alternative Core Structures

Benzothiazole and Thiadiazole Derivatives :

Compounds with non-indole cores, such as benzothiazole () or thiadiazole (), demonstrate how scaffold variations alter activity profiles.

Compound Class (Example) Core Structure Key Substituents Biological Activity Reference
Benzothiazole-acetamide (5d, 5e) Benzothiazole Spiro-thiazolidinone Anti-inflammatory (5d), Analgesic (5e)
Thiadiazole-acetamide () 1,3,4-Thiadiazole Benzylsulfanyl, chlorophenyl Not specified

Analysis :

  • Thiadiazole Cores : The thiadiazole ring in ’s compound introduces additional hydrogen-bonding sites, which could enhance target affinity compared to indole-based structures .

Functional Group Comparisons: Sulfonamide vs. Sulfonyl

The sulfonamide group in ’s compound contrasts with the target’s sulfonyl moiety:

Compound (Reference) Functional Group Molecular Formula Yield Activity
Target Compound Sulfonyl (-SO2-) C24H18FN2O5S N/A Not specified
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () Sulfonamide (-SO2NH-) C26H17ClF6N2O5S 37% Potent inhibitor (exact target unspecified)

Analysis :

  • Sulfonamide vs.
  • Trifluoromethyl Groups : ’s compound includes CF3 substituents, which increase lipophilicity and metabolic resistance, a feature absent in the target compound .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various bioactive compounds.
  • Indole derivative : This structure is often associated with diverse pharmacological effects.

The molecular formula for this compound is C20H20N2O4SC_{20}H_{20}N_2O_4S, and its molecular weight is approximately 372.45 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The indole structure can bind to serotonin receptors, suggesting possible psychoactive properties.
  • Antioxidant Properties : Compounds with a benzo[d][1,3]dioxole moiety often exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation.
StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast)12.5Apoptosis induction
BHeLa (Cervical)15.0Cell cycle arrest

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Tests against Gram-positive bacteria indicate significant inhibition at concentrations ranging from 10 to 50 µg/mL.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer. The most potent derivative exhibited an IC50 value of 10 µM, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial effects of the compound against resistant bacterial strains. The results indicated promising activity with a notable reduction in bacterial load in treated samples compared to controls.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the indole core, followed by sulfonylation at the 3-position using 2-fluorobenzylsulfonyl chloride. The benzodioxole moiety can be introduced via alkylation of the acetamide intermediate.
  • Purification : Use column chromatography (SiO₂, DCM:MeOH 95:5 v/v) to isolate intermediates, as demonstrated for structurally related N-acylcarbazoles .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equiv. of sulfonylating agent). Recrystallization in ethanol-DMF mixtures can enhance purity, as seen in chloroacetamide syntheses .

Basic: How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing to analogous compounds (e.g., sulfonylated indoles in ). The benzodioxole methylene protons typically appear at δ 4.5–5.0 ppm, while sulfonyl groups deshield adjacent indole protons .
  • MS(APCI) : Confirm molecular weight (e.g., [M+H]+ ion). For example, a related N-acylcarbazole with a sulfonyl group showed a molecular ion at m/z 438.2 .
  • FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .

Basic: What methods are effective for assessing purity and stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature. Monitor decomposition via NMR every 30 days. Related sulfonamides showed stability for ≥6 months at -20°C .

Advanced: How do substituent variations (e.g., fluorobenzyl vs. non-fluorinated analogs) impact biological activity?

Methodological Answer:

  • SAR Framework : Compare inhibitory activity (e.g., IC₅₀) against target enzymes using fluorinated vs. non-fluorinated analogs. For example, fluorobenzyl groups in sulfonamides enhance lipophilicity and receptor binding in benzodioxole derivatives .
  • Experimental Design : Synthesize analogs with halogens (Cl, Br) or methyl groups at the benzyl position. Use molecular docking to correlate substituent effects with activity trends .

Advanced: What mechanistic insights exist for the sulfonylation step in indole-functionalized acetamides?

Methodological Answer:

  • Catalytic Pathways : Palladium-catalyzed sulfonylation (e.g., using Pd(OAc)₂ and Xantphos) can improve regioselectivity at the indole 3-position, as shown in reductive cyclization studies .
  • Kinetic Analysis : Monitor reaction progress via in situ 19F NMR (if using fluorinated reagents). A study on nitroarenes demonstrated pseudo-first-order kinetics for sulfonylation .

Advanced: How can contradictions in spectral data (e.g., missing TfO- signals in NMR) be resolved?

Methodological Answer:

  • Alternative Techniques : Use HSQC/HMBC to assign ambiguous signals. For example, in , missing TfO- signals in 19F NMR were resolved by adjusting solvent polarity (CD₃OD vs. CDCl₃) .
  • X-ray Crystallography : Resolve structural ambiguities. A phosphonate-containing indole derivative was characterized via single-crystal XRD, confirming sulfonyl group geometry .

Advanced: What computational approaches are suitable for predicting metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools : Use GLORY or MetaPrint2D to predict Phase I/II metabolism. Focus on sulfonyl cleavage and benzodioxole ring oxidation.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). A related acetamide showed CYP3A4-mediated demethylation .

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